Ethyl 6-((boc-amino)methyl)nicotinate
Overview
Description
Ethyl 6-((boc-amino)methyl)nicotinate is a synthetic compound that belongs to the class of nicotinic acid derivatives. It is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (boc) protected amino group attached to the nicotinate moiety. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((boc-amino)methyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to its ethyl ester form using ethanol and an acid catalyst.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine.
Formation of the Final Product: The protected amino group is then introduced to the ethyl nicotinate through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((boc-amino)methyl)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces nicotinic acid derivatives.
Deprotection: Yields the free amino derivative.
Substitution: Results in a variety of substituted nicotinic acid derivatives.
Scientific Research Applications
Ethyl 6-((boc-amino)methyl)nicotinate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in the study of nicotinic acid derivatives and their biological activities.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 6-((boc-amino)methyl)nicotinate involves its interaction with specific molecular targets. The compound can act as a precursor to active nicotinic acid derivatives, which are known to interact with nicotinic acid receptors. These interactions can modulate various biological pathways, including lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl Nicotinate: Another ester derivative of nicotinic acid, used for similar applications.
Ethyl Nicotinate: Lacks the boc-protected amino group, making it less versatile in synthetic applications.
Nicotinic Acid: The parent compound, widely studied for its biological activities.
Uniqueness
Ethyl 6-((boc-amino)methyl)nicotinate is unique due to the presence of the boc-protected amino group, which allows for selective deprotection and further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCCJDFBEPGMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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